molecular formula C11H7ClF3N3O4 B1410543 Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate CAS No. 1823183-97-6

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate

Cat. No. B1410543
CAS RN: 1823183-97-6
M. Wt: 337.64 g/mol
InChI Key: SBKJLXYIDHGUMQ-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are derived from the unique physicochemical properties of fluorine . Fluorine has a van der Waals radius of 1.47Å, which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthetic methods and conducted structural analyses of compounds containing 1,2,4-oxadiazole and pyridine units, similar to Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate. These compounds are of interest due to their varied biological properties and potential applications in medicinal chemistry. Studies have focused on developing efficient synthetic routes and understanding the structural characteristics through methods such as X-ray diffraction and NMR spectroscopy (Karpina et al., 2019), (Maftei et al., 2016).

Biological Assessment and Potential Medical Applications

The biological assessment and investigation of potential medical applications of compounds containing 1,2,4-oxadiazole and trifluoromethylpyridine units have been a significant area of research. These compounds have been evaluated for their antitumor activities and potential as bioactive molecules, highlighting their importance in the development of new therapeutic agents (Maftei et al., 2016).

Insecticidal and Antimicrobial Activities

Some derivatives of 1,2,4-oxadiazoles, which share structural similarities with this compound, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies contribute to the understanding of the potential applications of such compounds in agriculture and antimicrobial drug development (Holla et al., 2004), (Sreeramulu & Ashokgajapathiraju, 2014).

Agrochemical and Pharmaceutical Research

The exploration of 1,2,4-oxadiazole and pyridine derivatives, akin to this compound, in agrochemical and pharmaceutical research has shown promising results. These compounds' potential applications in developing new agrochemicals and pharmaceuticals are based on their biological activities and structural versatility (Kiss et al., 2008).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

TFMP derivatives can be harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and are harmful if inhaled .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme crucial for fatty acid biosynthesis . This interaction suggests its potential use as an agrochemical or pharmaceutical agent.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on acetyl-CoA carboxylase inhibition can lead to alterations in lipid metabolism, affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting acetyl-CoA carboxylase, the compound disrupts fatty acid biosynthesis, leading to reduced lipid accumulation and altered metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in lipid metabolism and potential organ damage .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of this enzyme results in reduced fatty acid production and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O4/c1-20-7(19)4-21-10-17-9(18-22-10)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJLXYIDHGUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate
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Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate

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